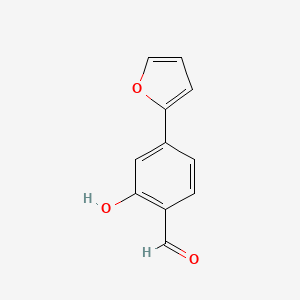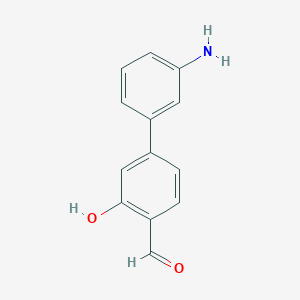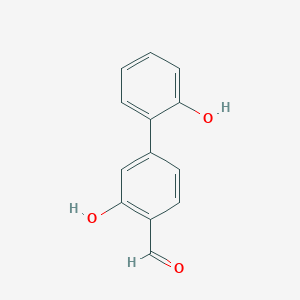
2-Formyl-6-(2-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% (2F6HP95) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 218.25 g/mol and a melting point of 140-142°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. 2F6HP95 is a phenolic compound, which is a type of organic compound derived from phenol. Phenolic compounds are important in many biological processes and are used in a variety of applications.
Wirkmechanismus
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and preventing lipid peroxidation. It is also believed to possess anti-inflammatory, anti-mutagenic, and anti-tumor properties. The compound has been shown to inhibit the growth of certain cancer cells, and to reduce the toxicity of certain drugs. Furthermore, it has been found to possess antimicrobial activity against certain bacteria and fungi.
Biochemical and Physiological Effects
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce the levels of certain enzymes involved in the metabolism of lipids, such as lipoxygenase and cyclooxygenase-2. In addition, it has been found to reduce the levels of certain hormones, such as cortisol and epinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in common solvents, making it easy to work with. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is a strong oxidizing agent, and so should be handled with care to avoid potential hazards.
Zukünftige Richtungen
The potential applications of 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% are numerous, and there are many potential areas of research that could be explored. These include further investigation into its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its potential uses in the synthesis of pharmaceuticals and polymers. In addition, further research could be done into its use as a catalyst in the synthesis of organic compounds, and its potential as a therapeutic agent for certain diseases. Finally, its potential as an antimicrobial agent could be further explored, as well as its potential applications in food preservation.
Synthesemethoden
The synthesis of 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is accomplished via a two-step process. First, phenol is reacted with formaldehyde in a 1:1 molar ratio in the presence of a catalyst, such as sulfuric acid, to form 2-formyl-6-(2-hydroxyphenyl)phenol. This reaction is typically carried out at a temperature of 110-120°C. The second step involves the purification of the product by recrystallization from a suitable solvent, such as ethanol. This step is necessary to remove any impurities and to obtain the desired 95% purity.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of dyes and pigments, as well as in the production of polymers. In addition, 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is used as a catalyst in the synthesis of organic compounds, and as an intermediate in the production of other phenolic compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(2-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-9-4-3-6-11(13(9)16)10-5-1-2-7-12(10)15/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVAZYHWPYTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685031 |
Source


|
| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(2-hydroxyphenyl)phenol | |
CAS RN |
156660-22-9 |
Source


|
| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














